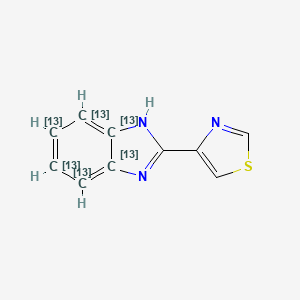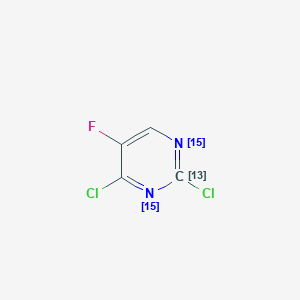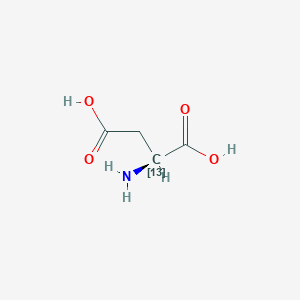![molecular formula C44H87NO8P+ B12058696 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is a phospholipid molecule, which is a crucial component of cell membranes. This compound is characterized by its unique structure, consisting of a glycerol backbone linked to fatty acid chains and a phosphocholine head group. It plays a significant role in various biological processes, including membrane fluidity, signaling pathways, and lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecanoic acid and cis-9-octadecenoic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where lipases are used to catalyze the esterification reactions. This approach is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product. Additionally, large-scale production might employ continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bond in the cis-9-octadecenoic acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can also be reduced to form saturated fatty acid chains.
Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Various nucleophiles can be used to replace the phosphocholine group, depending on the desired product.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Phospholipids with different head groups.
Aplicaciones Científicas De Investigación
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Plays a role in cell signaling and membrane dynamics, making it a valuable tool in cellular biology studies.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine involves its integration into cell membranes, where it influences membrane fluidity and permeability. It can interact with membrane proteins and other lipids, affecting signaling pathways and cellular responses. The phosphocholine head group is particularly important for interactions with proteins and other molecules, facilitating various biological processes.
Comparación Con Compuestos Similares
- 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine
- 1-Stearoyl-2-oleoyl-SN-glycero-3-phosphocholine
- 1-Linoleoyl-2-oleoyl-SN-glycero-3-phosphocholine
Comparison: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different melting points, solubility, and interactions with other molecules. These differences can influence its behavior in biological systems and its suitability for various applications.
Propiedades
Fórmula molecular |
C44H87NO8P+ |
|---|---|
Peso molecular |
789.1 g/mol |
Nombre IUPAC |
2-[hydroxy-[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/p+1/b23-21- |
Clave InChI |
ATHVAWFAEPLPPQ-LNVKXUELSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)


